molecular formula C7H12F2O B2499131 4,4-Difluorocycloheptan-1-ol CAS No. 2445794-60-3

4,4-Difluorocycloheptan-1-ol

Cat. No.: B2499131
CAS No.: 2445794-60-3
M. Wt: 150.169
InChI Key: OJSZNSHVQJGVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluorocycloheptan-1-ol is an organic compound characterized by a seven-membered cycloheptane ring with two fluorine atoms and a hydroxyl group attached to the fourth carbon

Properties

IUPAC Name

4,4-difluorocycloheptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O/c8-7(9)4-1-2-6(10)3-5-7/h6,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSZNSHVQJGVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(C1)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445794-60-3
Record name 4,4-difluorocycloheptan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorocycloheptan-1-ol typically involves the introduction of fluorine atoms into a cycloheptane ring followed by the addition of a hydroxyl group. One common method is the difluorination of cycloheptanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The resulting 4,4-difluorocycloheptanone is then reduced to this compound using a reducing agent like sodium borohydride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocycloheptan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Scientific Research Applications

4,4-Difluorocycloheptan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluorocycloheptan-1-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can engage in unique interactions with proteins and enzymes, potentially altering their activity and stability. These interactions can modulate various biochemical pathways, making the compound useful in studying enzyme kinetics and drug-receptor interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluorocyclohexan-1-ol
  • 4,4-Difluorocycloheptan-1-one
  • 4,4-Difluorocyclohexanone

Uniqueness

4,4-Difluorocycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to six-membered ring analogs like 4,4-Difluorocyclohexan-1-ol. This difference can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications in research and industry .

Biological Activity

4,4-Difluorocycloheptan-1-ol is a fluorinated compound that has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of its biological properties, including antioxidant and anticancer activities, as well as its mechanism of action based on recent studies.

Chemical Structure and Properties

This compound features a cycloheptane ring with two fluorine atoms attached to the fourth carbon and a hydroxyl group at the first carbon. This unique structure contributes to its reactivity and biological interactions.

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using several assays. One notable method is the DPPH radical scavenging assay, which measures the ability of a compound to donate electrons to neutralize free radicals.

Key Findings:

  • The compound exhibited significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid.
  • In comparative studies, the antioxidant activity was quantified and shown to be effective in scavenging DPPH radicals.
CompoundDPPH Scavenging Activity (%)
This compound78.67
Ascorbic Acid58.2

This data indicates that this compound may play a role in reducing oxidative stress in biological systems.

Anticancer Activity

In addition to its antioxidant properties, this compound has shown promising anticancer activity against various cancer cell lines.

Research Findings:

  • Studies utilizing the MTT assay demonstrated that this compound exhibited cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
  • The compound's efficacy was higher against U-87 cells compared to MDA-MB-231 cells.
Cell LineIC50 (µM)
U-8715.5
MDA-MB-23125.3

These results suggest that this compound may be a candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies indicate that:

  • The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • It appears to interfere with cellular signaling pathways that regulate cell proliferation and survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.